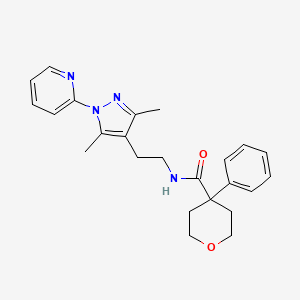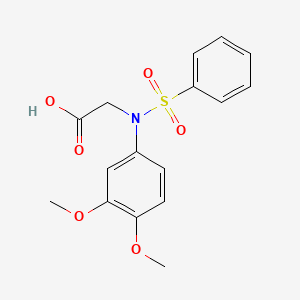![molecular formula C25H24N2O4 B2570774 2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-naphthalen-1-ylacetamide CAS No. 898457-41-5](/img/structure/B2570774.png)
2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-naphthalen-1-ylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-naphthalen-1-ylacetamide, also known as EPI-001, is a small molecule inhibitor of the androgen receptor (AR) that has been developed as a potential treatment for prostate cancer.
Scientific Research Applications
Antiproliferative Activities
One significant area of application for derivatives closely related to 2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-naphthalen-1-ylacetamide is their antiproliferative activities against various cancer cell lines. For instance, a study reported the synthesis and evaluation of certain N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one derivatives for their antiproliferative activities against a panel of human cancer cell lines, including nasopharyngeal, lung carcinoma, hepatoma, renal carcinoma, and gastric cancer. A specific compound demonstrated significant cytotoxicity against nasopharyngeal carcinoma cell lines with no detectable cytotoxicity against peripheral blood mononuclear cells at concentrations up to 50 μM, indicating its potential as a selective anticancer agent (I‐Li Chen et al., 2013).
Protein Kinase Inhibition
Another research area involves the inhibition of protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups to them. A study discovered that isoquinoline derivatives, when the naphthalene ring is replaced by isoquinoline, retained the ability to inhibit protein kinases significantly. These derivatives exhibited selective inhibition toward certain protein kinases, indicating their potential use in developing inhibitors for cAMP-dependent, cGMP-dependent, and Ca2+-phospholipid-dependent protein kinases (H. Hidaka et al., 1984).
Photovoltaic Applications
Furthermore, the conjunction of naphthalenediimide and benzoisoquinoline-dione functionalities has led to the design and synthesis of novel, solution-processable non-fullerene electron acceptors for bulk-heterojunction photovoltaic devices. These new chromophores, based on the acceptor–acceptor–acceptor module, showed promising optoelectronic and photovoltaic properties, indicating the role of such chemical structures in enhancing the efficiency of solar energy conversion devices (Doli Srivani et al., 2017).
Novel Anticancer Naphthalimide Derivatives
Research has also been focused on the development of novel anticancer naphthalimide derivatives, such as 2,2,2-trichloro-N-({2-[2-(dimethylamino)ethyl]-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-5-yl}carbamoyl)acetamide (UNBS3157), which displayed potent antitumor activity and a higher maximum tolerated dose compared to similar compounds, without provoking hematotoxicity in mice. This indicates its potential as an effective anticancer agent with a favorable safety profile (E. Van Quaquebeke et al., 2007).
properties
IUPAC Name |
2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4/c1-2-30-16-15-27-14-13-20-21(25(27)29)10-6-12-23(20)31-17-24(28)26-22-11-5-8-18-7-3-4-9-19(18)22/h3-14H,2,15-17H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRLOIIOBFUDLQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)NC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-naphthalen-1-ylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-dimethoxy-N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzamide](/img/structure/B2570694.png)
![6-(4-Fluorophenyl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B2570697.png)
![8-[(E)-2-[(4-methoxyphenyl)methylidene]hydrazin-1-yl]-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2570698.png)
![1-Chloro-7-iodopyrrolo[1,2-a]pyrazine](/img/structure/B2570699.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2570701.png)
![Methyl 5-((((7,7-dimethyl-2-oxobicyclo[2.2.1]heptyl)methyl)sulfonyl)amino)-3-(methoxycarbonyl)benzoate](/img/structure/B2570702.png)

![4-[4-[(E)-3-Phenylprop-2-enyl]piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2570704.png)

![N-(4-acetylphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2570708.png)
![1-[1-(4-Methylpiperazin-1-yl)-1-phenylpropan-2-yl]-3-(4-nitrophenyl)thiourea](/img/structure/B2570710.png)
![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methyl-3-nitrobenzamide](/img/structure/B2570713.png)